
Pteridine, 2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pteridine, 2-(methylthio)- is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.
The exact mass of the compound Pteridine, 2-(methylthio)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pteridine, 2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pteridine, 2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Reduction Reactions
2-(Methylthio)pteridine undergoes selective reduction at the 3,4-double bond when treated with sodium borohydride (NaBH₄), yielding the 3,4-dihydro-2-(methylthio)pteridine derivative . This reaction highlights the susceptibility of the pyrimidine ring’s 3,4-position to nucleophilic attack under mild conditions.
Key Data:
Reagent | Product | Conditions | Reference |
---|---|---|---|
NaBH₄ | 3,4-Dihydro-2-(methylthio)pteridine | Room temperature |
Nucleophilic Additions
The compound participates in nucleophilic additions across its 3,4- and 5,6/7,8-double bonds, depending on reaction conditions:
3,4-Double Bond Additions
Reagents such as dimedone , pyrimidine-4,6-diol , barbituric acid , and thiobarbituric acid form stable 1:1 adducts at the 3,4-position . For example, dimedone addition produces 4-(dimedonyl)-3,4-dihydro-2-(methylthio)pteridine .
5,6- and 7,8-Double Bond Additions
In acidic conditions, 2-(methylthio)pteridine undergoes acid-catalyzed hydration at the pyrazine ring’s 5,6- and 7,8-positions, forming a 5,6,7,8-tetrahydrodiol derivative . This contrasts with neutral/basic conditions favoring 3,4-additions.
Mechanistic Insight:
Reactivity with Michael Donors
2-(Methylthio)pteridine reacts with carbanionic reagents (e.g., acetylacetone, ethyl acetoacetate) via conjugate addition:
Michael Donor | Adduct Structure | Product Stability | Reference |
---|---|---|---|
Acetylacetone | 4-Acetylacetonyl-3,4-dihydropteridine | High | |
Ethyl acetoacetate | 4-(Ethyl acetoacetate)-3,4-dihydropteridine | Moderate |
These adducts are stabilized by resonance within the dihydropteridine system .
Substituent Effects on Reactivity
The methylthio group at position 2 enhances electrophilicity at the 3,4-position, while substitution at position 4 modulates reactivity:
-
4-Methyl-2-(methylthio)pteridine resists hydration and dimedone addition due to steric hindrance .
-
4-Hydroxy-2-(methylthio)pteridine shows preferential reactivity at the 5,6-bond with phloroglucinol .
Comparative Reaction Pathways
The table below contrasts reaction outcomes under varying conditions:
Condition | Preferred Site | Product Type | Driving Force |
---|---|---|---|
Acidic (H₂O) | 5,6-/7,8-bonds | Dihydrodiol | Thermodynamic control |
Basic (NaBH₄) | 3,4-bond | 3,4-Dihydro derivative | Kinetic control |
Neutral (dimedone) | 3,4-bond | Michael adduct | Nucleophilicity |
Degradation and Side Reactions
Prolonged exposure to strong acids or bases may lead to:
Eigenschaften
IUPAC Name |
2-methylsulfanylpteridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTLWEUAGAFRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CN=C2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356456 |
Source
|
Record name | Pteridine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-77-6 |
Source
|
Record name | Pteridine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.